3beta-Cucurbita-5,24-dien-3-ol
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Overview
Description
3beta-Cucurbita-5,24-dien-3-ol is a tetracyclic triterpenoid compound that belongs to the class of cucurbitacins. It is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene skeleton with multiple methyl groups and a hydroxyl group at the 3-position . This compound is naturally found in various plants, particularly in the Cucurbitaceae family, and is known for its biological activities, including allelopathic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Cucurbita-5,24-dien-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of squalene or its derivatives under acidic conditions to form the tetracyclic triterpenoid structure. The reaction typically requires strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as gourd seed oil. The unsaponifiable matter of the seed oil is subjected to various chromatographic techniques to isolate the compound . This method is preferred due to the abundance of the compound in natural sources and the relatively simple extraction process.
Chemical Reactions Analysis
Types of Reactions
3beta-Cucurbita-5,24-dien-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-keto derivatives or carboxylic acids.
Reduction: Formation of saturated triterpenoids.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3beta-Cucurbita-5,24-dien-3-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: Studied for its allelopathic effects, which influence the growth and survival of other plants.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of natural pesticides and plant growth regulators
Mechanism of Action
The mechanism of action of 3beta-Cucurbita-5,24-dien-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it can interfere with cell signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
3beta-Cucurbita-5,24-dien-3-ol is unique among cucurbitacins due to its specific structure and biological activities. Similar compounds include:
Cucurbitacin B: Known for its potent anticancer properties.
Cucurbitacin E: Studied for its anti-inflammatory and anticancer effects.
Cucurbitacin D: Exhibits strong cytotoxic activity against cancer cells
These compounds share a similar tetracyclic triterpenoid structure but differ in the functional groups attached to the core structure, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4,4,9,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPRAEIJBDUDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128779-09-9 |
Source
|
Record name | 3beta-Cucurbita-5,24-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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